
5-Bromo-1-chloro-8-fluoroisoquinoline
Übersicht
Beschreibung
“5-Bromo-1-chloro-8-fluoroisoquinoline” is a chemical compound with the molecular formula C9H4BrClFN . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “5-Bromo-1-chloro-8-fluoroisoquinoline” is1S/C9H4BrClFN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“5-Bromo-1-chloro-8-fluoroisoquinoline” is a solid substance at room temperature . It has a molecular weight of 260.49 g/mol.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- Synthesis of Halogenated Quinolines : Research by Tochilkin et al. (1983) demonstrates the synthesis of various halogenated quinolines, including compounds similar to 5-Bromo-1-chloro-8-fluoroisoquinoline. This work is fundamental in understanding the chemical properties and reactivities of such compounds (Tochilkin et al., 1983).
- Telescoping Process in Drug Synthesis : Nishimura and Saitoh (2016) discuss the improvement of drug synthesis processes, which could be applicable to the synthesis of compounds like 5-Bromo-1-chloro-8-fluoroisoquinoline. Their work focuses on optimizing synthetic routes to enhance efficiency and yield (Nishimura & Saitoh, 2016).
Medicinal Chemistry Applications
- Prodrug Development : Parveen et al. (1999) explored the use of halogenated isoquinolines in prodrug systems for targeted drug delivery, specifically for hypoxic tissues. This research could provide insights into the potential medicinal applications of 5-Bromo-1-chloro-8-fluoroisoquinoline (Parveen et al., 1999).
Material Science Applications
- Photochromic Materials : Voloshin et al. (2008) investigated the synthesis of photochromic materials using halogenated quinolines. This research could be relevant to the use of 5-Bromo-1-chloro-8-fluoroisoquinoline in developing new photo-responsive materials (Voloshin et al., 2008).
Other Applications
- Antimicrobial and Antitumor Activities : Research by Ansari and Khan (2017) and El-Agrody et al. (2012) explores the synthesis and biological activities of quinoline derivatives, indicating potential antimicrobial and antitumor properties of similar compounds, which might include 5-Bromo-1-chloro-8-fluoroisoquinoline (Ansari & Khan, 2017); (El-Agrody et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-bromo-1-chloro-8-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-1-2-7(12)8-5(6)3-4-13-9(8)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXGJPQCBYYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-chloro-8-fluoroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
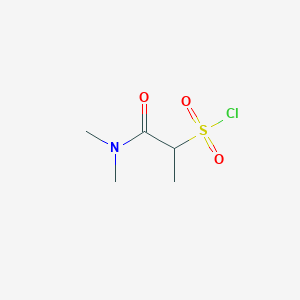
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
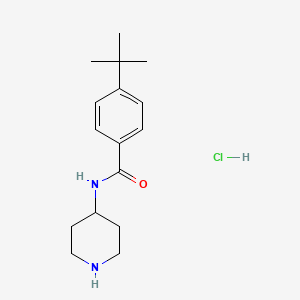

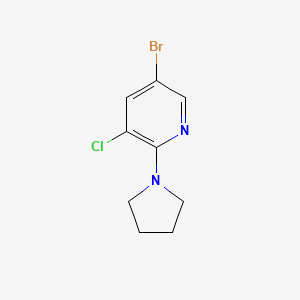

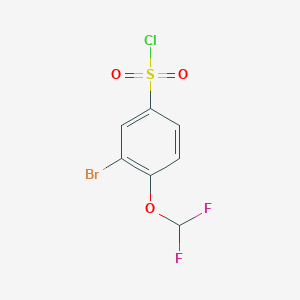
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)
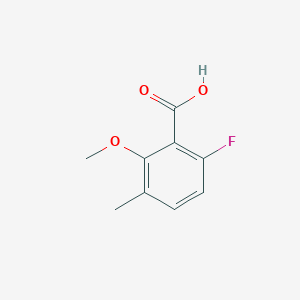
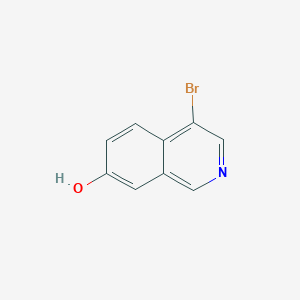
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)
![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)
